molecular formula C12H10ClN3 B7871178 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B7871178
M. Wt: 231.68 g/mol
InChI Key: RCAQFMFKCMUPFI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 2-position of the benzene ring and a 3,5-dimethylpyrazole moiety at the 4-position. This compound is structurally related to androgen receptor antagonists, as inferred from synthesis protocols for similar intermediates in pharmaceutical applications . Its synthesis typically involves multi-step reactions, including condensation and halogenation, as seen in analogous processes .

Properties

IUPAC Name

2-chloro-4-(3,5-dimethylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-8-5-9(2)16(15-8)11-4-3-10(7-14)12(13)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQFMFKCMUPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tissue-selective Androgen Receptor Modulators (SARMs)

One of the prominent applications of this compound is its role as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in specific tissues, such as muscle and bone, while minimizing effects on other tissues like the prostate. This selectivity makes them potential candidates for treating conditions such as muscle wasting and osteoporosis without the adverse effects associated with traditional anabolic steroids .

Anticancer Properties

Research indicates that compounds similar to 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile exhibit significant anticancer activity, particularly against androgen-dependent cancers like prostate cancer. The compound's ability to act as an androgen receptor antagonist positions it as a promising agent in cancer therapy .

Synthesis and Derivation

The synthesis of this compound typically involves nucleophilic substitution reactions where pyrazole derivatives are introduced into the benzonitrile framework. This synthetic pathway is crucial for developing novel derivatives with enhanced biological activities .

Case Study 1: Synthesis and Characterization

A study published in Molbank detailed the synthesis of pyrazole derivatives, including the target compound, through a nucleophilic substitution reaction using KOH in DMSO. The characterization was performed using NMR spectroscopy, confirming the structure through spectral data .

Another research effort focused on evaluating the biological activities of various pyrazole derivatives, including this compound. The study demonstrated its potential as an antimicrobial agent alongside its anticancer properties, emphasizing the versatility of pyrazole compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile, the following structurally related compounds are analyzed:

Structural Analogs and Their Key Differences

2-Chloro-4-[(2-Methyl-1H-Indol-3-yl)Azo]Benzonitrile (CAS 72928-36-0) Structure: Contains an azo (-N=N-) group and a 2-methylindole substituent instead of a pyrazole. Properties: The azo group may confer photolability and redox activity, while the indole ring could enhance π-π stacking interactions. Differentiation: The absence of a pyrazole ring and presence of an azo group reduce structural similarity to the target compound.

5-Bromo-N-((3,5-Dimethyl-1H-Pyrazol-1-yl)Methyl)Pyridin-2-Amine (AB8) Structure: Features a pyridine core instead of benzene and a bromine substituent. Synthesis: Prepared via condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines in acetonitrile .

2-Chloro-4-(1H-Pyrazol-3-yl)Benzonitrile (Compound V) Structure: Lacks the 3,5-dimethyl substituents on the pyrazole ring. Synthesis: Produced via HCl/ethanol treatment followed by NaOH neutralization .

Comparative Data Table

Compound Name Core Aromatic System Substituents Key Functional Groups Notes
This compound Benzene Cl (2-), 3,5-dimethylpyrazole (4-) Benzonitrile, pyrazole High steric bulk, potential drug intermediate
2-Chloro-4-[(2-methylindol-3-yl)azo]benzonitrile Benzene Cl (2-), azo-linked 2-methylindole Benzonitrile, azo, indole Photolabile; limited commercial use
AB8 Pyridine Br (5-), 3,5-dimethylpyrazole Pyridine, pyrazole, amine Bidentate ligand; synthesized via condensation
Compound V (unsubstituted pyrazole analog) Benzene Cl (2-), pyrazole (4-) Benzonitrile, pyrazole Lower lipophilicity vs. dimethyl analog

Research Findings and Implications

  • Synthesis : The target compound’s synthesis shares steps with Compound V (e.g., acid/base treatments) but requires additional methylation to introduce the 3,5-dimethyl groups . In contrast, AB8’s synthesis involves pyridine functionalization, highlighting divergent routes for aromatic core modification .

Crystallographic and Validation Considerations

Crystallographic studies of such compounds often employ SHELX programs (e.g., SHELXL for refinement), ensuring accurate structural determination . Structure validation tools (e.g., PLATON) are critical for verifying geometric parameters, particularly for sterically crowded motifs like the dimethylpyrazole group .

Biological Activity

2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C12H11ClN2C_{12}H_{11}ClN_{2}, with a molecular weight of approximately 220.68 g/mol. The synthesis typically involves the nucleophilic substitution of a chloro group on a benzonitrile derivative with a pyrazole ring, often employing bases like KOH in dimethyl sulfoxide (DMSO) as solvents .

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease. The pyrazole moiety appears to play a crucial role in modulating inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes .

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against non-small cell lung cancer (NSCLC). In preclinical studies, it exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against several pathogens. The results indicated that modifications to the pyrazole ring significantly influenced antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may serve as a potential therapeutic agent for chronic inflammatory diseases.

Data Tables

Biological Activity Tested Concentration Effect
Antimicrobial0.5 - 16 µg/mLInhibition of bacterial growth
Anti-inflammatory50 µMReduction in TNF-α levels
Anticancer10 - 100 µMInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-2-chlorobenzonitrile and a boronate-substituted pyrazole derivative. Key steps include:

  • Use of Pd(OAc)₂ and triphenylphosphine as catalysts in acetonitrile-water solvent.
  • Acidic deprotection (e.g., HCl/ethanol) to remove tetrahydropyran (THP) protecting groups .
  • Optimization of reaction temperature (80–100°C) and stoichiometry to minimize side products.
    • Validation : Purity is confirmed via HPLC (>99%) and NMR spectroscopy .

Q. How is X-ray crystallography employed to confirm the molecular structure and tautomeric behavior of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELXL for refinement:

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Resolution of tautomerism (1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl) via electron density mapping .
  • Validation using the IUCr CheckCIF tool to ensure structural integrity .

Q. What in vitro assays are used to assess its biological activity in early-stage drug discovery?

  • Methodology :

  • Binding assays : Radioligand displacement studies for receptor targets (e.g., mineralocorticoid receptors).
  • Cell-based assays : Measurement of IC₅₀ values in HEK293 cells transfected with target receptors.
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to evaluate cytochrome P450 interactions .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling step to improve yield and scalability?

  • Methodology :

  • Catalyst screening : Test PdCl₂(dppf) or Pd(PPh₃)₄ for enhanced stability.
  • Solvent optimization : Replace acetonitrile with toluene/ethanol mixtures to reduce polarity.
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C .

Q. How do tautomeric equilibria and crystallographic disorder affect the interpretation of NMR and X-ray data?

  • Methodology :

  • Dynamic NMR : Variable-temperature ¹H-NMR to observe tautomer interconversion rates.
  • Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model disorder in the pyrazole ring .
  • DFT calculations : Compare experimental data with computed tautomer energies (e.g., Gaussian09 at B3LYP/6-31G**) .

Q. What computational strategies are effective for predicting binding modes to pharmacological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding pose prediction.
  • MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR modeling : Use PyDescriptor to correlate substituent effects (e.g., chloro vs. cyano groups) with activity .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodology :

  • ADME profiling : Measure plasma protein binding and blood-brain barrier permeability.
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites.
  • Dose-response studies : Adjust dosing regimens to account for rapid hepatic clearance .

Q. What advanced crystallization techniques are recommended for polymorph screening?

  • Methodology :

  • High-throughput screening : Use Crystal16® to test 96 solvent combinations.
  • Anti-solvent vapor diffusion : Ethanol/water systems to isolate metastable forms.
  • Synchrotron XRD : Resolve weak diffraction patterns from microcrystalline samples .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 2
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2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.